Home > Products > Screening Compounds P140963 > Prasugrel Hydrobromide
Prasugrel Hydrobromide - 1060616-79-6

Prasugrel Hydrobromide

Catalog Number: EVT-399097
CAS Number: 1060616-79-6
Molecular Formula: C20H21BrFNO3S
Molecular Weight: 454.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prasugrel hydrobromide is a thienopyridine class antiplatelet medication primarily used to reduce the risk of thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention. It functions by inhibiting platelet aggregation, thereby preventing blood clots. Prasugrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The compound is classified as a thienopyridine derivative with specific pharmacodynamic properties that differentiate it from other antiplatelet agents like clopidogrel.

Source and Classification

Prasugrel hydrobromide is derived from prasugrel, which itself is synthesized from various chemical precursors. It is classified under the category of antiplatelet agents and specifically belongs to the class of P2Y12 inhibitors. The compound is typically available in tablet form for oral administration and is indicated for patients with acute coronary syndrome who are to undergo stent placement.

Synthesis Analysis

Methods and Technical Details

The synthesis of prasugrel hydrobromide involves several chemical reactions, primarily focusing on halogenation and acylation processes. A notable method includes the use of hydrobromic acid aqueous solution and hydrogen peroxide as halogenating agents, which react with benzyl o-cyclopropyl ketone to form the desired product. The synthesis can be summarized in the following steps:

  1. Halogenation: Benzyl o-cyclopropyl ketone undergoes bromination in the presence of hydrobromic acid and hydrogen peroxide to produce bromo-2-(2-fluorophenyl)-1-cyclopropyl ethyl ketone.
  2. Acylation: This intermediate is then condensed with 2-oxo-4,5,6,7-tetrahydro-thiophene [3,2-c] pyridine hydrochloride to yield prasugrel.
  3. Purification: The final product is purified using acetonitrile as a recrystallization solvent, achieving high purity levels exceeding 99.5% .

The method emphasizes efficiency and high yield while minimizing steps that could introduce impurities.

Molecular Structure Analysis

Structure and Data

Prasugrel hydrobromide has a complex molecular structure characterized by a thienopyridine core. The molecular formula is C1919H2020F11N33O22S, with a molar mass of approximately 357.44 g/mol. Its structural representation includes the following key features:

  • A cyclopropyl group
  • A thiophene ring
  • A fluorophenyl moiety

The three-dimensional conformation plays a crucial role in its interaction with the P2Y12 receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Prasugrel hydrobromide undergoes various chemical reactions that facilitate its conversion into active metabolites. Upon administration, prasugrel is metabolized primarily by cytochrome P450 enzymes (CYP) to form its active metabolite, which irreversibly binds to the P2Y12 receptor on platelets.

  1. Metabolic Activation: The prodrug undergoes oxidative metabolism, resulting in the formation of an active thiol metabolite.
  2. Receptor Binding: This metabolite binds irreversibly to the P2Y12 receptor, inhibiting adenosine diphosphate-induced platelet activation.

This mechanism underlies its efficacy as an antiplatelet agent.

Mechanism of Action

Process and Data

The mechanism of action of prasugrel hydrobromide involves the following steps:

  1. Inhibition of Platelet Aggregation: The active metabolite binds to the P2Y12 receptor on platelets, blocking adenosine diphosphate from activating these cells.
  2. Reduction of Thrombus Formation: By preventing platelet activation and aggregation, prasugrel reduces the likelihood of thrombus formation in arterial pathways, particularly during stent placement procedures.

Clinical studies have demonstrated that prasugrel provides superior protection against cardiovascular events compared to other antiplatelet agents like clopidogrel .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prasugrel hydrobromide exhibits several important physical and chemical properties:

  • Solubility: It has low solubility in water but can dissolve in organic solvents like methanol and acetonitrile.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 200°C, indicating thermal stability suitable for storage .

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess its purity and stability under various conditions.

Applications

Scientific Uses

Prasugrel hydrobromide is primarily used in clinical settings for:

  • Antiplatelet Therapy: It is indicated for patients with acute coronary syndromes undergoing percutaneous coronary interventions.
  • Research Applications: Studies focus on its pharmacokinetics, pharmacodynamics, and comparative efficacy against other antiplatelet drugs.

Additionally, ongoing research aims to explore its potential applications in other cardiovascular conditions where platelet aggregation plays a critical role .

Introduction to Prasugrel Hydrobromide in Antiplatelet Therapy

Historical Development and Structural Classification within Thienopyridines

Prasugrel hydrobromide represents a significant advancement in the thienopyridine class of antiplatelet agents, which includes ticlopidine (first-generation) and clopidogrel (second-generation). Developed through strategic molecular optimization, prasugrel was designed to overcome limitations of its predecessors while maintaining the core thienopyridine scaffold essential for P2Y12 receptor targeting [1] [6]. The compound emerged from systematic structure-activity relationship (SAR) studies focusing on:

  • Bioactivation efficiency: Introduction of ester group at position 2 of the thiophene ring
  • Metabolic stability: α-Cyclopropyl-carbonyl benzyl substitution at position 5
  • Electron-withdrawing modifications: Fluorine atom at the ortho position of the phenyl ring

These structural innovations facilitate rapid conversion to the active metabolite while resisting hydrolytic degradation. Prasugrel received FDA approval in 2009 following the landmark TRITON-TIMI 38 trial demonstrating superior efficacy over clopidogrel in acute coronary syndrome (ACS) patients undergoing percutaneous coronary intervention (PCI) [1] [3]. Its hydrobromide salt form enhances crystallinity and stability compared to hydrochloride alternatives [8].

Table 1: Structural Evolution of Key Thienopyridine Antiplatelet Agents

CompoundCore StructurePosition 2Position 5Bioactivation Requirement
TiclopidineThieno[3,2-c]pyridineHChlorobenzylTwo-step CYP-dependent
ClopidogrelThieno[3,2-c]pyridineCarboxymethylChlorophenylTwo-step CYP-dependent
PrasugrelThieno[3,2-c]pyridineAcetate esterα-Cyclopropyl-carbonyl-2-fluorobenzylSingle-step CYP-dependent

Therapeutic Rationale for P2Y12 Receptor Targeting in Atherothrombosis

The P2Y12 receptor, a Gi-coupled purinergic receptor on platelet membranes, serves as the primary molecular target for prasugrel's antithrombotic effects. When adenosine diphosphate (ADP) binds to P2Y12, it triggers:

  • Gi signaling cascade: Inhibition of adenylate cyclase → Reduced cAMP → Platelet activation
  • Conformational change in GPIIb/IIIa receptors: Increased fibrinogen binding affinity → Cross-linking of platelets
  • Granule secretion: Release of secondary agonists (ADP, serotonin) → Amplification loop

In atherosclerotic plaques, endothelial disruption exposes collagen and tissue factor, initiating platelet adhesion and activation. Subsequent ADP release creates a self-sustaining thrombotic cascade through P2Y12 signaling [1] [6]. Prasugrel's irreversible blockade of this receptor demonstrates:

  • High binding specificity: Minimal off-target effects on other platelet activation pathways
  • Pathological relevance: Critical inhibition of arterial thrombus propagation
  • Therapeutic window: Sustained suppression of platelet reactivity without complete hemostasis impairment

Table 2: Platelet Inhibition Mechanisms of P2Y12 Antagonists

ParameterPrasugrelClopidogrelTicagrelor
Receptor BindingIrreversible covalentIrreversible covalentReversible non-competitive
Onset (Loading Dose)30 min2-4 hr30 min
Platelet Reactivity Inhibition>80% at 1hr40-50% at 4hr>80% at 1hr
Recovery Time7-10 days (new platelet generation)7-10 days3-5 days

Pharmacological Differentiation from Clopidogrel and Ticagrelor

Metabolic Activation and Bioavailability

Prasugrel's pharmacological superiority stems from its optimized metabolic pathway:

  • Efficient hydrolysis: Intestinal carboxylesterases (hCE2) rapidly convert prasugrel to thiolactone intermediate
  • Single CYP-mediated step: Primarily CYP3A4/CYP2B6 oxidation forms active metabolite R-138727
  • Reduced polymorphism susceptibility: Minimal dependence on CYP2C19 (cf. clopidogrel's 2-step CYP2C19-dependent activation) [2] [9]

This streamlined activation yields:

  • Higher active metabolite exposure: Prasugrel ≈ 5-fold greater than clopidogrel
  • Faster peak concentration (Tmax): 30 min vs. 1.5-2 hr for clopidogrel
  • Bioavailability: ≥79% compared to clopidogrel's ≈50% [6] [9]

Table 3: Comparative Pharmacokinetics of Oral P2Y12 Inhibitors

PropertyPrasugrelClopidogrelTicagrelor
ProdrugYesYesNo
Active MetaboliteR-138727SR26334AR-C124910XX
Tmax (active form)0.5 hr0.75-1.5 hr1.5-3.0 hr
Bioavailability≥79%~50%36%
Key Metabolic EnzymeshCE2 → CYP3A4/2B6CES1 → CYP2C19/3A4/2B6CYP3A4
Genetic InfluenceMinimalCYP2C19 polymorphisms significantModerate (CYP3A5)

Pharmacodynamic Profile

Prasugrel demonstrates potent and consistent platelet inhibition:

  • IPA (Inhibition of Platelet Aggregation): 70-80% maintenance vs. clopidogrel's 40-60%
  • High on-treatment platelet reactivity (HPR): <5% incidence vs. clopidogrel's 20-30%
  • Therapeutic predictability: Lower inter-patient variability (coefficient of variation ≈20% vs. clopidogrel's 50-60%) [2] [4]

While ticagrelor achieves comparable IPA levels, its reversible binding necessitates twice-daily dosing and shows:

  • Differentiation in receptor dissociation: Prasugrel's covalent modification ensures sustained effect despite plasma clearance
  • Adenosine-mediated effects: Ticagrelor inhibits equilibrative nucleoside transporter 1 (ENT1), causing dyspnea and bradycardia (absent with prasugrel)

Chemical Interactions and Stability

Prasugrel's low interaction potential provides clinical advantages:

  • Proton pump inhibitors (PPIs): No significant pharmacokinetic interaction (cf. clopidogrel's reduced efficacy with CYP2C19-inhibiting PPIs) [3]
  • Statin compatibility: No dose adjustment required with CYP3A4-metabolized statins
  • Physicochemical stability: Hydrobromide salt offers superior solubility profile at gastric pH (pH-dependent solubility: soluble at pH<4, insoluble at pH>7) [5] [8]

Properties

CAS Number

1060616-79-6

Product Name

Prasugrel Hydrobromide

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrobromide

Molecular Formula

C20H21BrFNO3S

Molecular Weight

454.4 g/mol

InChI

InChI=1S/C20H20FNO3S.BrH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H

InChI Key

AOMDYJTUFSZDBZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.